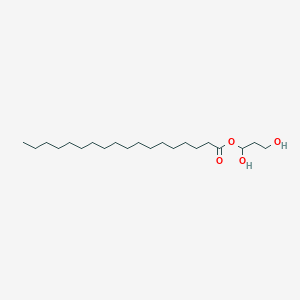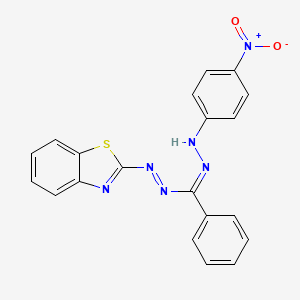
(2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide typically involves the condensation reaction between a substituted benzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Hydrazinecarbothioamides have been studied for their antimicrobial, antifungal, and anticancer properties. The specific biological activity of this compound would require further experimental validation.
Medicine
In medicinal chemistry, derivatives of hydrazinecarbothioamides are explored for their therapeutic potential. They may act as enzyme inhibitors or interact with specific biological targets, leading to the development of new drugs.
Industry
In industrial applications, this compound could be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it suitable for various chemical processes.
Wirkmechanismus
The mechanism of action of (2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide would depend on its specific interactions with molecular targets. Generally, hydrazinecarbothioamides can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-(3-chloro-4-ethoxybenzylidene)hydrazinecarbothioamide
- (2E)-2-(4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide
- (2E)-2-(3-chloro-5-methoxybenzylidene)hydrazinecarbothioamide
Uniqueness
(2E)-2-(3-chloro-4-ethoxy-5-methoxybenzylidene)hydrazinecarbothioamide is unique due to the specific combination of substituents on the benzylidene ring. The presence of chloro, ethoxy, and methoxy groups can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H14ClN3O2S |
|---|---|
Molekulargewicht |
287.77 g/mol |
IUPAC-Name |
[(E)-(3-chloro-4-ethoxy-5-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C11H14ClN3O2S/c1-3-17-10-8(12)4-7(5-9(10)16-2)6-14-15-11(13)18/h4-6H,3H2,1-2H3,(H3,13,15,18)/b14-6+ |
InChI-Schlüssel |
XGODTOTWVRSKPI-MKMNVTDBSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C=C1Cl)/C=N/NC(=S)N)OC |
Kanonische SMILES |
CCOC1=C(C=C(C=C1Cl)C=NNC(=S)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(E)-(4-acetylphenyl)diazenyl]-6-hydroxy-4-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydropyridine-3-carbonitrile](/img/structure/B13823562.png)
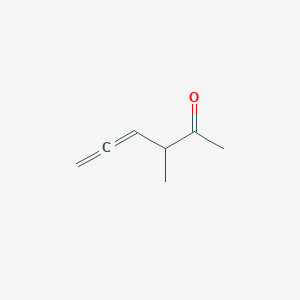
![7-(1,3-benzothiazol-2-ylthio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13823569.png)
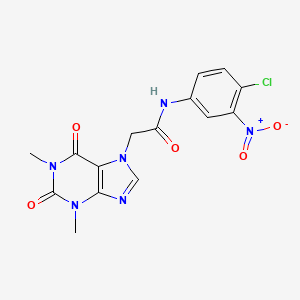
![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-5-bromo-2-ethoxyphenol](/img/structure/B13823582.png)
![N~2~,N~2~-dibutyl-N-[2-(dimethylamino)quinolin-4-yl]glycinamide](/img/structure/B13823583.png)
![[(1S,4S,12S,13R,16S,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl hexadecanoate](/img/structure/B13823588.png)
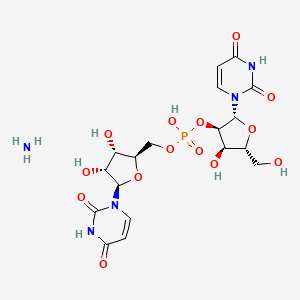


![Ethanone, 1-[2-(methylamino)-6h-1,3-thiazin-5-yl]-](/img/structure/B13823603.png)
